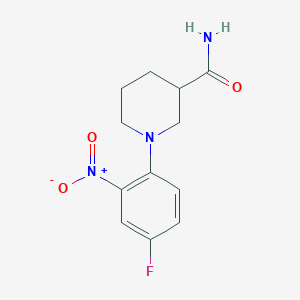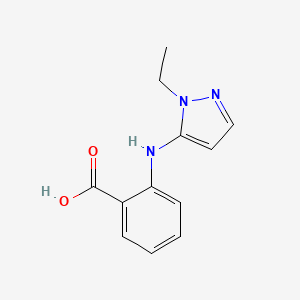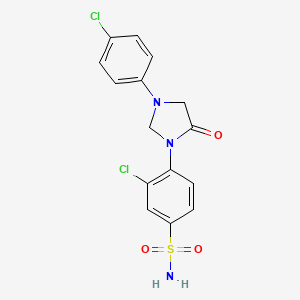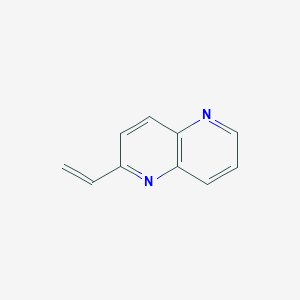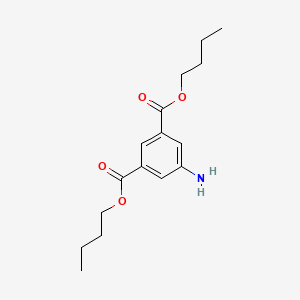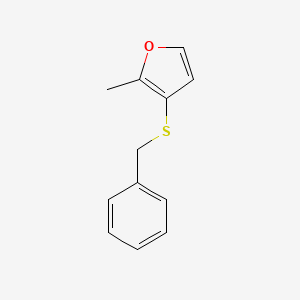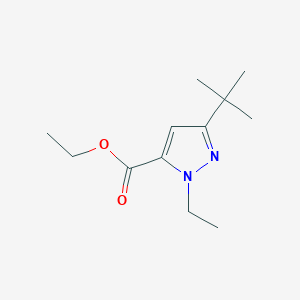
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction parameters. The starting materials are often readily available and cost-effective, making the large-scale synthesis economically viable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or ethers.
Scientific Research Applications
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in esterification or hydrolysis reactions, affecting the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an ethyl group, which can influence its electronic properties and interactions with biological targets.
Ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate: The presence of a phenyl group can enhance π-π interactions and potentially increase binding affinity to certain receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-14-9(11(15)16-7-2)8-10(13-14)12(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
NJEHBSIHECHBBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


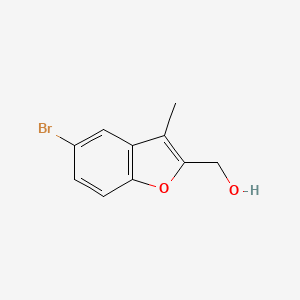
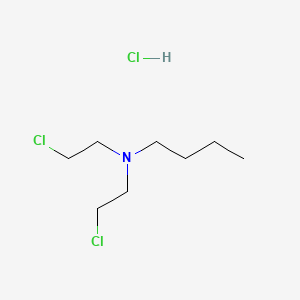
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
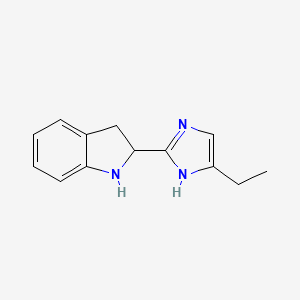
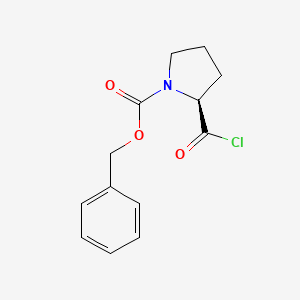
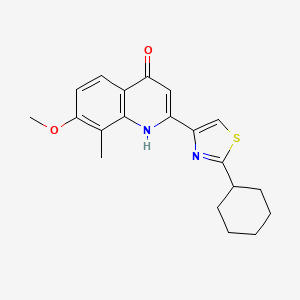
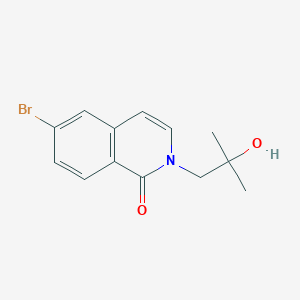
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
